molecular formula C16H22O3 B13810280 5,5-Dimethyl-5,7,8,9,10,10a-hexahydro-1,4,8a(6H)-anthracenetriol CAS No. 63025-44-5

5,5-Dimethyl-5,7,8,9,10,10a-hexahydro-1,4,8a(6H)-anthracenetriol

Cat. No.: B13810280
CAS No.: 63025-44-5
M. Wt: 262.34 g/mol
InChI Key: STRGITGQLGORKH-UHFFFAOYSA-N
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Description

5,6,7,8,8a,9,10,10a-Octahydro-5,5-dimethylanthracene-1,4,8a-triol is a complex organic compound with a unique structure that includes multiple fused rings and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8,8a,9,10,10a-Octahydro-5,5-dimethylanthracene-1,4,8a-triol typically involves multi-step organic reactions. One common method includes the hydrogenation of anthracene derivatives under specific conditions to introduce the desired hydroxyl groups and maintain the integrity of the fused ring system. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8,8a,9,10,10a-Octahydro-5,5-dimethylanthracene-1,4,8a-triol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to remove oxygen functionalities, typically using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring system allows for electrophilic and nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.

    Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

5,6,7,8,8a,9,10,10a-Octahydro-5,5-dimethylanthracene-1,4,8a-triol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5,6,7,8,8a,9,10,10a-Octahydro-5,5-dimethylanthracene-1,4,8a-triol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound’s unique structure allows it to fit into specific binding pockets of receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,45,8-Dimethanonaphthalene, 1,2,3,4,4a,5,8,8a-octahydro-: A similar compound with a fused ring system but lacking the hydroxyl groups.

    1,45,89,10-Trimethanoanthracene, 1,2,3,4,4a,5,8,8a,9,9a,10,10a-dodecahydro-: Another related compound with additional fused rings and different substitution patterns.

Uniqueness

5,6,7,8,8a,9,10,10a-Octahydro-5,5-dimethylanthracene-1,4,8a-triol is unique due to its specific arrangement of hydroxyl groups and fused rings, which confer distinct chemical and biological properties

Properties

CAS No.

63025-44-5

Molecular Formula

C16H22O3

Molecular Weight

262.34 g/mol

IUPAC Name

5,5-dimethyl-6,7,8,9,10,10a-hexahydroanthracene-1,4,8a-triol

InChI

InChI=1S/C16H22O3/c1-15(2)6-3-7-16(19)9-11-10(8-14(15)16)12(17)4-5-13(11)18/h4-5,14,17-19H,3,6-9H2,1-2H3

InChI Key

STRGITGQLGORKH-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2(C1CC3=C(C=CC(=C3C2)O)O)O)C

Origin of Product

United States

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